molecular formula C2H8IN3S B1588052 Methyl hydrazinecarbimidothioate hydroiodide CAS No. 35600-34-1

Methyl hydrazinecarbimidothioate hydroiodide

Cat. No. B1588052
CAS RN: 35600-34-1
M. Wt: 233.08 g/mol
InChI Key: NYMQJWVULPQXBK-UHFFFAOYSA-N
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Description

Methyl hydrazinecarbimidothioate hydroiodide is a chemical compound with the linear formula C10H16IN3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound has been described in a paper . The process commenced from methyl hydrazinecarbimidothioate hydroiodide, which was first subjected to reaction with glyoxal derivatives to afford intermediate products. The Liebeskind-Srogl coupling was then used to afford the final products .


Molecular Structure Analysis

The molecular structure of Methyl hydrazinecarbimidothioate hydroiodide is represented by the linear formula C10H16IN3S . Its molecular weight is 337.228 .


Chemical Reactions Analysis

The chemical reactions involving Methyl hydrazinecarbimidothioate hydroiodide have been discussed in a paper . The compound was used in the synthesis of 3-vinyl-1,2,4-triazines derivatives, which are dual-reactive linkers that exhibit selectivity towards cysteine and specific strained alkynes .

Scientific Research Applications

Synthesis of Selenium-Containing Heterocycles

Methyl hydrazinecarbimidothioate hydroiodide, also known as S-methylisothiosemicarbazide hydroiodide, is used in the synthesis of selenium-containing heterocycles. This chemical serves as a precursor in the reaction with aryl isoselenocyanates to produce 3H-1,2,4-triazole-3-selone derivatives. These derivatives undergo oxidative dimerization to form bis(4H-1,2,4-triazol-3-yl) diselenides, which have been studied for their structure and potential applications (Sommen, Linden, & Heimgartner, 2007).

Cancer Research and Anticancer Activity

In the field of cancer research, derivatives of methyl hydrazinecarbimidothioate hydroiodide, such as thiophene-2-carboxaldehyde derivatives, have been synthesized and evaluated. These compounds exhibit significant antibacterial and antifungal activities and have shown promise in anticancer studies. The binding characteristics and pharmacokinetic mechanism of these derivatives have been explored through optical spectroscopic, anticancer, and docking studies, indicating their potential in cancer therapy (Shareef et al., 2016).

Chemical Synthesis and Characterization

Methyl hydrazinecarbimidothioate hydroiodide is also involved in the synthesis of various chemical compounds. For instance, it has been used in the preparation of aminoazines from amidrazone hydroiodide under microwave irradiation. This method features short reaction times, high product yields, solvent-free reactions, and easy work-up procedures (Vahdat et al., 2014).

Future Directions

The future directions for the use of Methyl hydrazinecarbimidothioate hydroiodide could be inferred from its use in the synthesis of 3-vinyl-1,2,4-triazines derivatives . These derivatives have potential applications in the site-selective bioconjugation of biologically relevant peptides .

properties

IUPAC Name

methyl N'-aminocarbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMQJWVULPQXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NN)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N/N)/N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956980
Record name Methyl hydrazinecarboximidothioate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl hydrazinecarbimidothioate hydroiodide

CAS RN

35600-34-1
Record name 35600-34-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hydrazinecarboximidothioate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[amino(methylsulfanyl)methylidene]amino}amine hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Kawahata, T Asami, T Kiyoi, T Irie… - Journal of medicinal …, 2018 - ACS Publications
… The solvent was replaced with ethanol (5 mL), and Na 2 CO 3 (0.15 g, 1.45 mmol) and methyl hydrazinecarbimidothioate hydroiodide (0.27 g, 1.16 mmol) were added to the solution. …
Number of citations: 28 pubs.acs.org
S Dadashpour, TT Küçükkılınç, B Ayazgök… - Future Medicinal …, 2019 - Future Science
… To a suspension of 2,2-diethoxy-1-(4-hydroxyphenyl)ethanone, 5d (1 equiv.) in absolute ethanol, PTSA (0.05 equiv.) and methyl hydrazinecarbimidothioate hydroiodide (1 equiv.) were …
Number of citations: 9 www.future-science.com

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